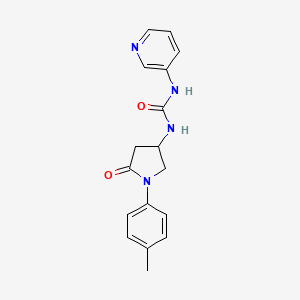

![molecular formula C17H17N3O2 B2752503 (2-methoxyphenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 2058729-73-8](/img/structure/B2752503.png)

(2-methoxyphenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

カタログ番号:

B2752503

CAS番号:

2058729-73-8

分子量:

295.342

InChIキー:

FUSYNHSYKQJZSA-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the methoxy group might be susceptible to reactions involving nucleophilic substitution, while the carbonyl group in the methanone could undergo reactions such as nucleophilic addition .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would influence properties such as solubility, melting point, and reactivity .科学的研究の応用

Synthesis and Imaging Applications

- Synthesis for Parkinson's Disease Imaging: The compound HG-10-102-01, closely related to the queried chemical structure, was synthesized for potential use as a PET imaging agent targeting the LRRK2 enzyme in Parkinson's disease. This synthesis process involved multiple chemical reactions, yielding a compound with high radiochemical purity and specific activity, which could aid in the non-invasive study of Parkinson's disease progression and pharmacotherapy outcomes (Wang et al., 2017).

Antimicrobial Applications

- Antimicrobial Activity: A derivative of the queried chemical structure demonstrated interesting antimicrobial activity. The synthesis was achieved through a reaction involving 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione among other components, followed by evaluation using the cup plate method. This highlights the potential of such compounds in developing new antimicrobial agents (Chaudhari, 2012).

Synthesis and Structural Investigations

- Novel Fused Chromone-Pyrimidine Hybrids: A procedure was described for the synthesis of functionalized novel compounds, including (2,4-diphenylpyrimidin-5-yl)(2-hydroxyphenyl)methanone, through ANRORC reaction of 3-benzoyl chromones with benzamidines. This demonstrates the versatility of pyrimidine derivatives in creating compounds with potential biological activity (Sambaiah et al., 2017).

EGFR Kinase Inhibition for Cancer Therapy

- EGFR Tyrosine Kinase Inhibition: Pyrido[2,3-d]pyrimidin-7(8H)-ones, through a tandem Michael addition-cyclization synthesis, were evaluated for their inhibition activity against epidermal growth factor receptor (EGFR) tyrosine kinase. These compounds, including methoxy derivatives, showed promising results as submicromolar inhibitors, indicating potential applications in cancer therapy (Boros et al., 2004).

Crystal Structure and Molecular Docking

- Crystal and Molecular Structure Analysis: The crystal structure of related compounds was determined, providing insights into the molecular configurations that could influence biological activity and drug design. Such analyses are crucial for understanding the interaction mechanisms of these compounds with biological targets (Akkurt et al., 2003).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2-methoxyphenyl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-22-16-5-3-2-4-12(16)17(21)20-11-6-7-15(20)13-9-18-10-19-14(13)8-11/h2-5,9-11,15H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSYNHSYKQJZSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2C3CCC2C4=CN=CN=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

[2,4-Bis(propan-2-yl)phenyl]boronic acid

Cat. No.: B2752421

CAS No.: 1311185-35-9

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyladama...

Cat. No.: B2752422

CAS No.: 392320-96-6

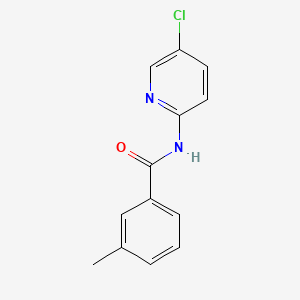

N-(5-chloropyridin-2-yl)-3-methylbenzamide

Cat. No.: B2752425

CAS No.: 347335-30-2

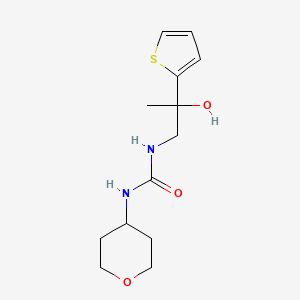

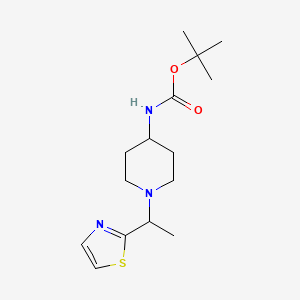

tert-Butyl 4-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]pip...

Cat. No.: B2752426

CAS No.: 1546114-32-2

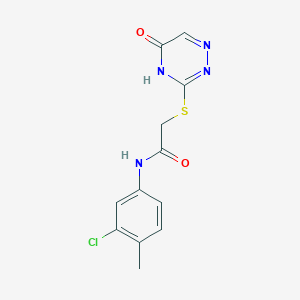

![[2,4-Bis(propan-2-yl)phenyl]boronic acid](/img/structure/B2752421.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyladamantane-1-carboxamide](/img/structure/B2752422.png)

![tert-Butyl 4-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate](/img/structure/B2752426.png)

![Methyl 2-amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2752430.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B2752438.png)

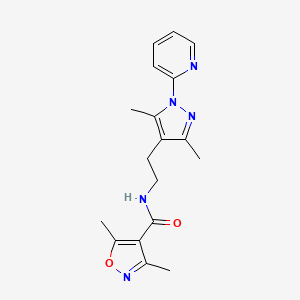

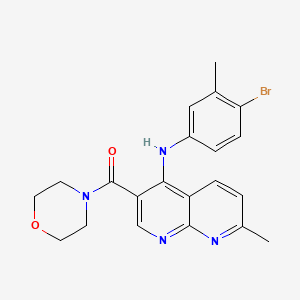

![N-(3-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2752441.png)

![1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2752442.png)